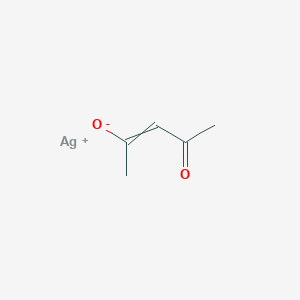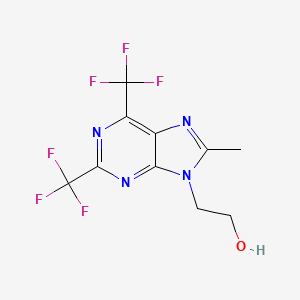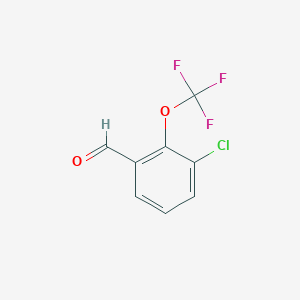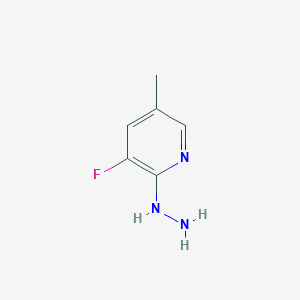![molecular formula C10H12N2O B12442140 [1-(1-Benzofuran-2-yl)ethyl]hydrazine CAS No. 1016498-93-3](/img/structure/B12442140.png)
[1-(1-Benzofuran-2-yl)ethyl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(1-Benzofuran-2-yl)ethyl]hydrazine: is an organic compound that features a benzofuran ring attached to an ethyl group, which is further linked to a hydrazine moiety. Benzofuran derivatives are known for their diverse biological activities, making them significant in pharmaceutical and agrochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Benzofuran-2-yl)ethyl]hydrazine typically involves the reaction of 2-acetylbenzofuran with hydrazine derivatives. For instance, a mixture of equimolar quantities of 2-acetylbenzofuran and (2,4,6-trichlorophenyl)hydrazine in ethanol, catalyzed by concentrated hydrochloric acid under reflux conditions, yields the desired compound . The crude product is then purified by crystallization using dimethylformamide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(1-Benzofuran-2-yl)ethyl]hydrazine can undergo oxidation reactions, often leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the hydrazine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce ethylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Heterocycles: [1-(1-Benzofuran-2-yl)ethyl]hydrazine is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine:
Pharmacological Research: Benzofuran derivatives, including this compound, exhibit significant biological activities such as anti-tumor, antibacterial, and antiviral properties.
Industry:
Wirkmechanismus
The mechanism of action of [1-(1-Benzofuran-2-yl)ethyl]hydrazine involves its interaction with various molecular targets and pathways. The benzofuran moiety is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The hydrazine group can form reactive intermediates that further interact with cellular components, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- [1-(1-Benzofuran-2-yl)ethylidene]hydrazine
- [1-(3-ethyl-1-benzofuran-2-yl)ethyl]hydrazine
Comparison: While these compounds share the benzofuran core structure, their unique substituents and functional groups confer different biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
1016498-93-3 |
|---|---|
Molekularformel |
C10H12N2O |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
1-(1-benzofuran-2-yl)ethylhydrazine |
InChI |
InChI=1S/C10H12N2O/c1-7(12-11)10-6-8-4-2-3-5-9(8)13-10/h2-7,12H,11H2,1H3 |
InChI-Schlüssel |
MFOGVQSEDJNVMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=CC=CC=C2O1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12442065.png)

![6-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442084.png)
![Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)


![N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride](/img/structure/B12442104.png)

![2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride](/img/structure/B12442113.png)




